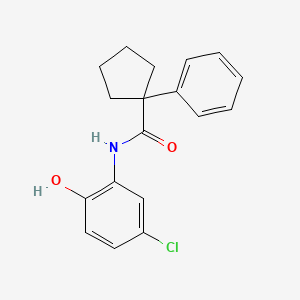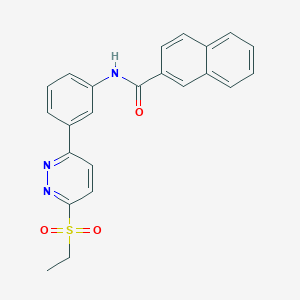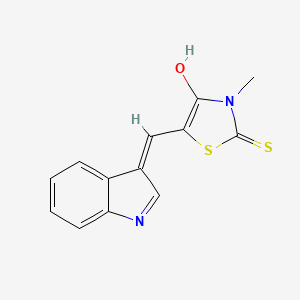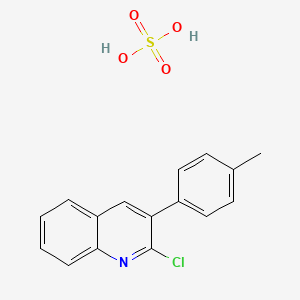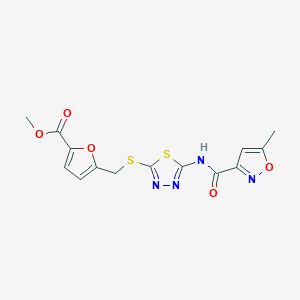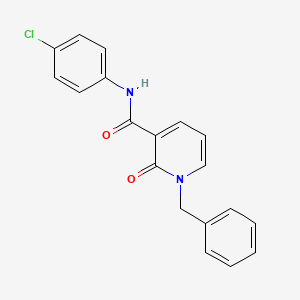
1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a chlorophenyl group (a benzene ring with a chlorine atom), and a dihydropyridine group (a nitrogen-containing ring structure). The exact structure and properties would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the dihydropyridine group might participate in reactions typical of nitrogen-containing ring structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic ring structures .Aplicaciones Científicas De Investigación
Synthesis and Structural Activity Relationship (SAR)
Research on compounds structurally related to 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrates their potential as human CB1 inverse agonists. Structure-activity relationship (SAR) studies led to the development of potent and selective hCB1 inverse agonists, showcasing the compound's relevance in medical chemistry and drug design (Meurer et al., 2005).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones, which share structural similarities with 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been analyzed. These studies offer insights into hydrogen bonding and molecular interactions, contributing to our understanding of their anticonvulsant properties (Kubicki et al., 2000).
Coordination Chemistry
The compound bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate was studied, revealing interesting coordination chemistry and hydrogen bonding, which might influence the development of new materials or catalytic systems (Shi et al., 2010).
Antimicrobial Activity
Research into related compounds, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, has demonstrated significant inhibition of bacterial and fungal growth. This suggests potential applications in developing new antimicrobial agents (Akbari et al., 2008).
Material Science Applications
Studies on polyamides and poly(amide-imide)s derived from related chemical structures have shown promise in creating materials with desirable thermal stability and solubility properties. This research could lead to advances in materials science, particularly in the development of new polymers for various applications (Saxena et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-N-(4-chlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(19(17)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFDZEHTEOIYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

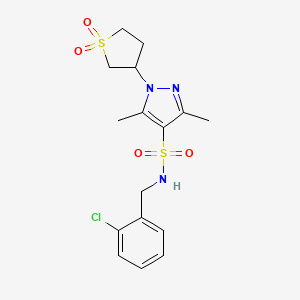
![4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2878283.png)
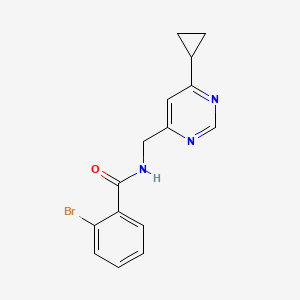
![2-Amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carbonitrile](/img/structure/B2878285.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2878286.png)
![3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2878287.png)
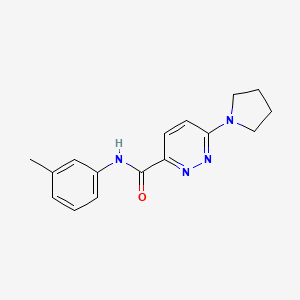
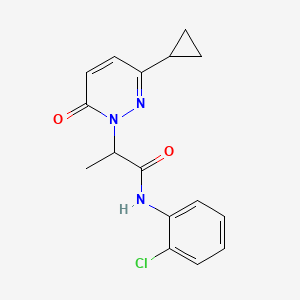
![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)
